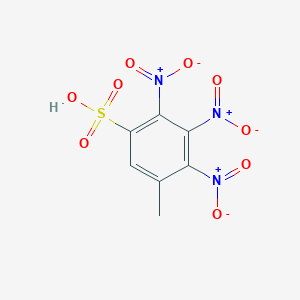
5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid: is a nitroaryl oxidizing acid known for its extreme oxidative properties. This compound is characterized by the presence of three nitro groups and a sulfonic acid group attached to a benzene ring, along with a methyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid typically involves the nitration of methylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric and sulfuric acids, and the reaction is conducted in large reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of nitro groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Major Products:
Oxidation: The major products include various oxidized derivatives of the compound.
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions yield halogenated or other substituted derivatives of the compound.
Scientific Research Applications
Chemistry: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid is used as a reagent in organic synthesis, particularly in the nitration of aromatic compounds. It serves as a precursor for the synthesis of other complex molecules .
Biology and Medicine: In biological research, the compound is used to neutralize peptide terminal amino groups. It is also employed in studies related to inflammatory bowel disease and post-infectious irritable bowel syndrome by inducing colitis in laboratory animals .
Industry: The compound finds applications in the production of dyes, pigments, and explosives. Its strong
Properties
CAS No. |
67252-67-9 |
|---|---|
Molecular Formula |
C7H5N3O9S |
Molecular Weight |
307.20 g/mol |
IUPAC Name |
5-methyl-2,3,4-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5N3O9S/c1-3-2-4(20(17,18)19)6(9(13)14)7(10(15)16)5(3)8(11)12/h2H,1H3,(H,17,18,19) |
InChI Key |
WIYJHWOUOKCWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


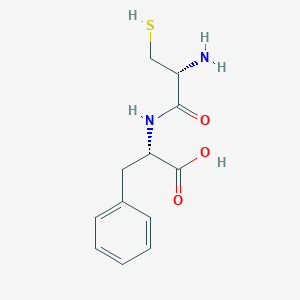
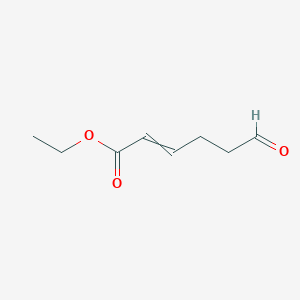

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
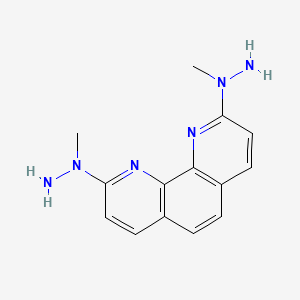
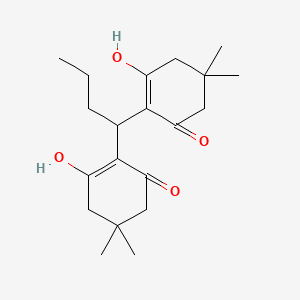
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
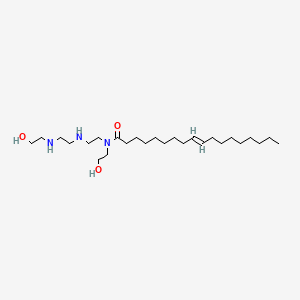
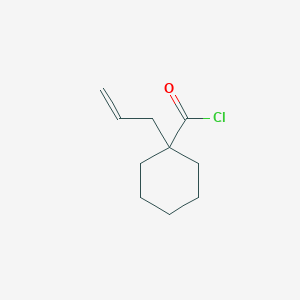
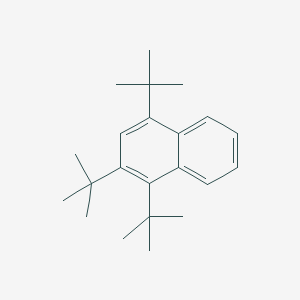
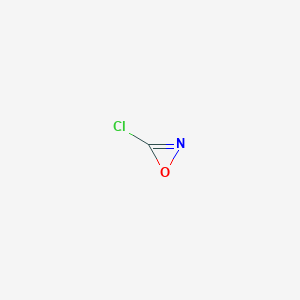

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
